N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical progression of heterocyclic chemistry research that began intensifying in the late 20th century. This compound, bearing the Chemical Abstracts Service registry number 77464-35-8, represents a culmination of decades of research into benzimidazole and benzothiazole derivatives. The compound is also recognized by the alternative name Pyridinoline, reflecting its structural complexity and multiple nomenclature systems used across different research contexts.
The synthetic development of this compound can be traced to advances in heterocyclic synthesis methodologies that emerged during the early 2000s. Researchers began exploring the potential of combining different heterocyclic frameworks to create hybrid molecules with enhanced biological properties. The specific interest in benzimidazole-benzothiazole hybrids arose from the recognition that both parent structures individually possessed significant pharmacological activities, suggesting that their combination might yield compounds with synergistic or novel therapeutic properties.
Modern synthetic approaches to this compound have evolved to include environmentally friendly methodologies, such as ball-milling strategies that operate under solvent-free conditions. These developments have made the compound more accessible for research purposes while addressing growing concerns about sustainable chemical synthesis practices. The compound's emergence coincided with the broader pharmaceutical industry's shift toward exploring heterocyclic diversity as a source of new therapeutic leads.
Significance in Heterocyclic Chemistry
This compound holds exceptional significance within the field of heterocyclic chemistry due to its unique structural architecture that combines two distinct heterocyclic systems. The compound belongs to a class of benzimidazole derivatives that are characterized by their bicyclic structure, incorporating a benzene ring fused to an imidazole ring. The presence of the benzothiazole group significantly enhances the compound's biological activity profile, making it a subject of considerable interest in drug development research.
Benzothiazole derivatives display a broad range of pharmacological effects, and the structural diversity produced by their analogs represents a significant advantage in the search for new therapeutic medicines. The extensive range of pharmacological activities displayed by individual benzothiazole derivatives underscores the substantial interest in this compound series. Research into the structure-activity relationship has demonstrated that specific structural modifications, such as the incorporation of benzimidazole moieties, can significantly influence the biological activity profile of the resulting compounds.
The compound demonstrates particular significance in the context of antimicrobial research, where benzimidazole-benzothiazole hybrid structures have shown promising activities against various bacterial and fungal strains. Recent advances in medicinal chemistry with benzothiazole-based compounds have highlighted their therapeutic potential across multiple disease categories, including analgesic, anti-inflammatory, antimicrobial, and antiparasitic applications.
The development of efficient synthesis methods for this compound has contributed to broader advances in heterocyclic chemistry methodology. Novel catalytic approaches, including the use of nickel(II) metal-organic frameworks as reusable catalysts, have been developed specifically for the synthesis of benzimidazole and benzothiazole derivatives. These methodological advances demonstrate short reaction times, excellent yields, environmentally benign procedures, and easy catalyst separation and recovery.
Structural Overview of Benzimidazole-Benzothiazole Hybrid Framework
The molecular structure of this compound exhibits remarkable complexity through its integration of multiple heterocyclic systems within a single molecular framework. The compound possesses the molecular formula C17H14N4OS and a molecular weight of 322.38 grams per mole. This structural composition reflects the sophisticated arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms that create the compound's unique three-dimensional architecture.
The benzimidazole portion of the molecule consists of a fused ring system where a benzene ring is connected to an imidazole ring, creating a planar aromatic system that contributes to the compound's stability and biological activity. The methyl substituent at the 2-position of the benzimidazole ring introduces steric and electronic effects that influence the compound's overall pharmacological profile. The positioning of this methyl group is crucial for the compound's biological activity, as modifications to this position can significantly alter the compound's interaction with biological targets.
The benzothiazole moiety contributes additional structural complexity through its thiazole ring fused to a benzene ring, creating another planar aromatic system that enhances the compound's potential for intermolecular interactions. The 6-position attachment of the benzothiazole group to the benzimidazole nitrogen creates a specific spatial arrangement that is critical for the compound's biological activity. This positional relationship has been identified as a key structural determinant that influences the compound's selectivity and potency against various biological targets.
The acetamide functional group serves as an important pharmacophore that contributes to the compound's hydrogen bonding capacity and overall molecular recognition properties. This group is attached to the 5-position of the benzimidazole ring, creating a specific geometric arrangement that facilitates interaction with biological macromolecules. The acetamide moiety also contributes to the compound's solubility properties and metabolic stability profile.
Table 1: Structural Properties of this compound
The compound's structural framework demonstrates the sophisticated integration of multiple aromatic systems that contribute to its overall stability and biological activity potential. The specific arrangement of heteroatoms within the molecule creates multiple sites for potential interactions with biological targets, while the overall molecular geometry facilitates optimal binding orientations. This structural complexity underlies the compound's significance as a research tool for investigating structure-activity relationships in heterocyclic medicinal chemistry.
Research applications of this compound extend to its use in the synthesis of 6-N-aryl and heteroaryl benzothiazoles as potential anthelmintic agents. This application demonstrates the compound's utility as both a research target and a synthetic intermediate for the development of related therapeutic agents. The compound's structural features make it particularly suitable for derivatization studies aimed at optimizing biological activity profiles while maintaining favorable physicochemical properties.
Properties
IUPAC Name |
N-[1-(1,3-benzothiazol-6-yl)-2-methylbenzimidazol-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-10-19-15-7-12(20-11(2)22)3-6-16(15)21(10)13-4-5-14-17(8-13)23-9-18-14/h3-9H,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDWMFFLMUKYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC4=C(C=C3)N=CS4)C=CC(=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
The 2-methylbenzimidazole subunit is synthesized via cyclization of o-phenylenediamine with acetic acid under acidic conditions. For example, heating equimolar quantities of o-phenylenediamine and glacial acetic acid at 120°C for 6 hours yields 2-methyl-1H-benzimidazole (1) with a 78% yield. Infrared (IR) spectroscopy confirms C=N and C=C stretching at 1622 cm⁻¹, while ¹H NMR reveals a singlet at δ 2.50 ppm for the methyl group.
Benzothiazole Subunit Preparation
6-Substituted benzothiazoles are synthesized by condensing 2-aminothiophenol with carboxylic acid derivatives. For instance, reaction with chloroacetyl chloride in dichloromethane at 0°C generates 6-chlorobenzothiazole intermediates. Subsequent functionalization with aryl or heteroaryl groups is achieved via Ullmann coupling or nucleophilic substitution.
Key Acetamide Coupling Strategies
Coupling the benzimidazole and benzothiazole units via an acetamide linker employs two primary approaches:
Direct Acetylation of Aminobenzimidazole
A reported method involves protecting 2-aminobenzimidazole with para-toluenesulfonyl chloride (p-TsCl) in acetonitrile/water, followed by reaction with chloroacetyl chloride in anhydrous dichloromethane. This yields 2-chloro-N-[1-(4-methylbenzenesulfonyl)-1H-benzimidazol-2-yl]acetamide as needle-like crystals (mp 99–102°C, 82% yield). Deprotection using methanesulfonic acid in ethanol affords the free acetamide.
Hydrazide Intermediate Route
Ethyl (2-methylbenzimidazol-1-yl)acetate (2) is hydrolyzed to 2-(2-methylbenzimidazol-1-yl)acetohydrazide (3) using hydrazine hydrate. Condensation with carbon disulfide in the presence of potassium hydroxide forms 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol (4), which reacts with N-aryl chloroacetamides to yield target acetamides (5a–b, 7a–d). This method achieves moderate yields (55–64%) and requires recrystallization from ethanol/water mixtures.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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Copper(II) Acetate : Critical for click chemistry in triazole-linked derivatives, achieving 70–85% yields.
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Sodium Ascorbate : Reduces Cu(II) to Cu(I), accelerating azide-alkyne cycloaddition.
Analytical Characterization Data
Comparative Analysis of Synthetic Methods
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide, a comparative analysis with structurally related compounds is provided below:
Table 1: Structural and Functional Comparison of Benzothiazole and Benzimidazole Derivatives
Key Observations
Substituent Effects: Methoxy Groups: Compounds like N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide exhibit improved solubility due to polar methoxy groups but may compromise metabolic stability . Acetamide Functionality: The acetamide group in the target compound enhances hydrogen-bonding capacity, critical for enzyme inhibition, as seen in its superior anticancer activity compared to non-acetamide analogs .
Structural Hybrids: The dual benzothiazole-benzimidazole core in the target compound provides synergistic electronic effects, enabling stronger interactions with biological targets (e.g., DNA topoisomerases) compared to mono-heterocyclic derivatives . Adamantyl-substituted benzothiazoles (e.g., 2-(Adamantan-1-yl)-N-(6-methoxy-benzothiazol-2-yl)acetamide) prioritize lipophilicity, making them more suited for hydrophobic binding pockets in enzymes like cytochrome P450 .
Biological Activity Trends: Antimicrobial vs. Anticancer: Methoxy and amino substituents favor antimicrobial activity, while acetamide and fused heterocycles (benzothiazole-benzimidazole) correlate with anticancer efficacy . Receptor Binding: Benzimidazole derivatives with indole side chains (e.g., ) show broader receptor modulation but lower selectivity compared to the target compound .
Biological Activity
N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide, a compound belonging to the benzimidazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 322.38 g/mol. The compound features a benzothiazole moiety linked to a benzimidazole structure, which is known for its pharmacological significance.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. Research indicates that compounds with a benzimidazole core exhibit significant activity against various bacterial strains. For instance:
- Antibacterial Activity : The compound demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests showed that it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
- Antifungal Activity : The compound also exhibited antifungal properties, being tested against strains such as Candida albicans and Aspergillus niger. Its effectiveness was measured against standard antifungal agents, showing promising results .
Anticancer Activity
The potential anticancer properties of this compound have been explored through various assays. Studies have indicated that:
- Cell Proliferation Inhibition : The compound was assessed for its ability to inhibit cell proliferation in cancer cell lines. It showed significant cytotoxic effects, particularly in breast cancer and lung cancer models, with IC50 values indicating potent activity .
- Mechanism of Action : The mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle regulation, such as aurora kinases, which are crucial for mitosis and are often overexpressed in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural components. Key findings include:
- Substituent Effects : Variations in substituents on the benzimidazole ring significantly affect the antimicrobial and anticancer activities. For example, modifications at the 2-position of the benzothiazole moiety can enhance potency against specific pathogens or cancer cells .
- Comparative Analysis : A comparative study of various benzimidazole derivatives revealed that those with electron-withdrawing groups exhibited stronger biological activities than their electron-donating counterparts .
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Antibacterial Activity : A study conducted by Noolvi et al. demonstrated that this compound had an MIC value of 20 µg/ml against E. coli, outperforming several other tested compounds .
- Anticancer Efficacy in Cell Lines : Research by Luo et al. showed that treatment with this compound led to a reduction in cell viability by over 70% in certain cancer cell lines after 48 hours of exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
